molecular formula C23H16ClFN2O2S B2466490 1-[(2-Chloro-6-fluorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894543-86-3

1-[(2-Chloro-6-fluorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2466490
CAS No.: 894543-86-3
M. Wt: 438.9
InChI Key: QUCDKJWALJIOAZ-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methyl]-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[(2-Chloro-6-fluorophenyl)methyl]-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazines, acetic acid, and hydrochloric acid under reflux conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-Chloro-6-fluorophenyl)methyl]-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-[(2-Chloro-6-fluorophenyl)methyl]-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione include other indole derivatives such as:

Properties

IUPAC Name

1'-[(2-chloro-6-fluorophenyl)methyl]-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O2S/c24-18-10-6-11-19(25)16(18)13-26-20-12-5-4-9-17(20)23(22(26)29)27(21(28)14-30-23)15-7-2-1-3-8-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCDKJWALJIOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=C(C=CC=C4Cl)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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